![molecular formula C8H10N2S B13606999 2-(Methylthio)benzimidamide CAS No. 343270-75-7](/img/structure/B13606999.png)
2-(Methylthio)benzimidamide
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Overview
Description
2-(Methylthio)benzimidamide is an organic compound with the molecular formula C8H10N2S. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . The compound features a benzimidazole ring substituted with a methylthio group at the 2-position and an amidine group at the benzimidazole nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)benzimidamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by oxidation.
Introduction of Methylthio Group: The methylthio group can be introduced by reacting the benzimidazole with methyl iodide in the presence of a base such as potassium carbonate.
Formation of Amidine Group: The amidine group can be introduced by reacting the methylthio-substituted benzimidazole with an appropriate amidine precursor under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally friendly solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)benzimidamide undergoes various chemical reactions, including:
Substitution: The methylthio group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylthio)benzimidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Methylthio)benzimidamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways such as the apoptotic pathway, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)benzimidazole: Similar structure but lacks the amidine group.
2-(Methylsulfanyl)-1H-benzimidazole: Another similar compound with a different substituent at the 1-position.
Uniqueness
2-(Methylthio)benzimidamide is unique due to the presence of both the methylthio and amidine groups, which confer distinct chemical and biological properties.
Biological Activity
2-(Methylthio)benzimidamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound contains both methylthio and amidine functional groups, which contribute to its distinct chemical properties. The presence of these groups allows for various chemical transformations, such as oxidation to form sulfoxides and sulfones, or reduction to yield benzimidazole derivatives.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity, which is crucial in regulating metabolic pathways.
- Receptor Interaction : It may also interact with receptors involved in signaling pathways, potentially modulating cellular responses.
- Induction of Apoptosis : Notably, this compound has been shown to influence apoptotic pathways, leading to cell death in cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values have shown that this compound has significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Comparative studies with standard antibiotics like ampicillin and ciprofloxacin indicate that this compound can be equally effective or even superior in certain cases .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has demonstrated:
- Cytotoxic Effects : Studies reveal that the compound induces cytotoxicity in various cancer cell lines through mechanisms involving apoptosis .
- Inhibition of Tumor Growth : Animal models have shown reduced tumor growth rates when treated with this compound, suggesting its potential as an anticancer agent.
Other Pharmacological Activities
Beyond antimicrobial and anticancer properties, this compound has been investigated for other therapeutic applications:
- Anti-inflammatory Effects : Preliminary research suggests it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antiviral Activity : Some studies indicate potential antiviral effects, although further research is needed to elucidate these mechanisms fully.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Efficacy Study :
- Cytotoxicity Evaluation :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Methylthio + Amidine | High | High |
2-(Methylthio)benzonitrile | Methylthio + Nitrile | Moderate | Moderate |
5-Hydroxy-2-(methylthio)benzonitrile | Hydroxyl + Methylthio | High | Moderate |
This table illustrates the comparative biological activities of this compound with related compounds, highlighting its superior efficacy.
Properties
CAS No. |
343270-75-7 |
---|---|
Molecular Formula |
C8H10N2S |
Molecular Weight |
166.25 g/mol |
IUPAC Name |
2-methylsulfanylbenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H3,9,10) |
InChI Key |
DNOHIKXLRVSJNE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1C(=N)N |
Origin of Product |
United States |
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